1-乙酰基-3-七氟丙基-5-甲基-4-硝基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

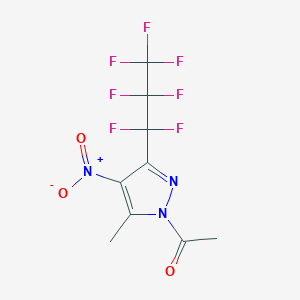

The compound 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is a heterocyclic compound that is derived from pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. The compound is modified with various functional groups, including an acetyl group, a heptafluoropropyl group, a methyl group, and a nitro group. These modifications contribute to the unique chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of acetyl derivatives of pyrazoles, such as 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole, involves acetylation reactions. For instance, the acetylation of 5-hydroxy-4-(2-hydroxyethyl)-3-methylpyrazole leads to the formation of various acetyl derivatives, including compounds with acetyl groups at different positions on the pyrazole ring . The nitration of acetyl-substituted 1-methylpyrazoles, which is a key step in introducing the nitro group, can be achieved using nitric acid in different media, such as oleum or acetic anhydride . This process can lead to the formation of nitro derivatives, which are crucial intermediates for further chemical modifications.

Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is characterized by the presence of substituents that influence the overall geometry and electronic distribution of the molecule. The acetyl group introduces an electron-withdrawing carbonyl functionality, while the nitro group is another strong electron-withdrawing group that can affect the reactivity of the pyrazole ring. The heptafluoropropyl group is a highly electronegative and bulky substituent that can impact the steric and electronic environment of the molecule. The methyl group is a simple alkyl chain that provides hydrophobic character to the molecule.

Chemical Reactions Analysis

The chemical reactivity of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is influenced by its functional groups. The acetyl group can participate in nucleophilic acyl substitution reactions, while the nitro group can undergo reduction to form amines or participate in electrophilic aromatic substitution reactions. The presence of multiple substituents on the pyrazole ring can lead to complex reaction pathways and selectivity issues. For example, the migration of the acetyl group from the N1-position to the C5-O- and to the side chain-O-position has been suggested in related compounds . Additionally, the nitration of acetyl-substituted pyrazoles can lead to the formation of dipyrazoloylfuroxans or nitro derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole are determined by its molecular structure. The presence of fluorine atoms in the heptafluoropropyl group is likely to confer high chemical and thermal stability to the compound, as well as a low polarizability. The acetyl and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and interaction with other molecules. The overall molecular geometry, influenced by the substituents, will determine the compound's crystal packing and melting point.

科学研究应用

1. 合成转化和化合物由于结构复杂,化合物 1-乙酰基-3-七氟丙基-5-甲基-4-硝基吡唑一直是合成各种杂环化合物的研究热点。例如,它参与了吡唑并[1,5-a]-嘧啶的合成,吡唑并[1,5-a]-嘧啶因其潜在的药理活性而具有重要意义。相关化合物,如 3,5-二氨基-4-硝基吡唑与乙酰乙酸酯的反应,导致形成 2-氨基-5-甲基-3-硝基-4,7-二氢吡唑并[1,5-a]嘧啶-7-酮等复杂化合物,展示了该化合物在合成生物活性杂环中的用途 (Makarov 等人,2000) (Makarov 等人,2012).

2. 缓蚀属于杂环二唑家族的化合物,包括 4-硝基吡唑(1-乙酰基-3-七氟丙基-5-甲基-4-硝基吡唑的结构类似物),已被研究作为缓蚀剂。这些化合物已证明在降低腐蚀电流和增加电荷转移电阻方面有效,表明它们作为防止金属腐蚀的保护剂的潜力 (Babić-Samardžija 等人,2005).

3. 在化学合成中的作用该化合物还参与了其他硝基吡唑及其衍生物的合成,展示了其在化学转化和合成中的作用。例如,已经报道了从相关化合物合成 1-甲基-3-丙基-4-硝基吡唑-5-羧酸,并研究了影响反应产率的因素,这对于优化合成方案至关重要 (刘华香,2006).

4. 光谱和理论研究该化合物的相关结构一直是广泛光谱和理论研究的主题。研究重点是硝基吡唑的实验和计算光谱和电子性质,提供了对其分子振动、稳定性和电子性质的见解。此类研究对于理解这些化合物的化学行为和潜在应用至关重要 (Regiec 等人,2014) (Regiec 等人,2014).

属性

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitropyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(17-18(3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXNZNEAYAANN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)